molecular formula C6H9N3O B6614494 3-cyclobutyl-1,2,4-oxadiazol-5-amine CAS No. 1260759-09-8

3-cyclobutyl-1,2,4-oxadiazol-5-amine

Cat. No.: B6614494
CAS No.: 1260759-09-8
M. Wt: 139.16 g/mol
InChI Key: XJNWTLDCCLULCK-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclobutyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method includes the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups.

Industrial Production Methods: The process is optimized for yield and purity, ensuring the compound is suitable for various research applications .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutyl-1,2,4-oxadiazol-5-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to different amine derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium azide and sodium hydride are employed.

Major Products Formed: The major products formed from these reactions include various substituted oxadiazoles and amine derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

3-Cyclobutyl-1,2,4-oxadiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound’s oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways and targets are still under investigation, but the compound’s ability to form hydrogen bonds and its electronic properties play a crucial role .

Comparison with Similar Compounds

  • 5-Cyclobutyl-1,3,4-oxadiazol-2-amine
  • 5-Aryl-1,3,4-oxadiazol-2-amines

Comparison: 3-Cyclobutyl-1,2,4-oxadiazol-5-amine is unique due to its specific substitution pattern on the oxadiazole ring. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for research. Compared to similar compounds, it offers a different reactivity profile and potential biological activities .

Properties

IUPAC Name

3-cyclobutyl-1,2,4-oxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNWTLDCCLULCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NOC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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